N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)16-13(18)11-6-12(17)15-7-14-11/h3-7H,1-2H3,(H,16,18)(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMRNDZQYCRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=O)NC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under basic conditions to form the corresponding β-alanine derivative. This intermediate is then cyclized with urea or potassium thiocyanate to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 6-position on the pyrimidine ring is susceptible to oxidation. For example, potassium permanganate in acidic conditions (e.g., diluted H₂SO₄) can oxidize the hydroxyl group to a ketone or carboxylic acid derivative. This reaction aligns with general oxidation patterns observed in hydroxypyrimidine systems .
Key Observations :
-
Reagents : KMnO₄, CrO₃ in acidic media.
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Products : 6-keto-pyrimidine-4-carboxamide or 6-carboxypyrimidine-4-carboxamide.
Reduction Reactions
The carboxamide group at the 4-position can undergo reduction to form an amine. Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF are common reagents for this transformation.
Key Observations :
-
Reagents : NaBH₄, LiAlH₄.
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Products : N-(2,3-dimethylphenyl)-6-hydroxy-4-aminopyrimidine.
Substitution Reactions
A. Electrophilic Aromatic Substitution
The dimethyl-substituted phenyl group is reactive toward electrophiles. For example, nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) could introduce functional groups at para- or meta-positions relative to the carboxamide moiety.
B. Nucleophilic Substitution
The pyrimidine ring may undergo nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., carbonyls). Reagents like sodium methoxide (NaOCH₃) in DMF could facilitate this .
Key Observations :
-
Reagents : HNO₃, Br₂, NaOCH₃.
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Products : Halogenated or nitrated derivatives.
Cyclization Reactions
Intramolecular cyclization is possible under dehydrating conditions (e.g., polyphosphoric acid or Eaton’s reagent). For instance, analogous thiazole derivatives undergo cyclization to form quinolones . While not directly observed in this compound, similar reactivity could lead to fused heterocyclic structures.
Key Observations :
-
Conditions : Polyphosphoric acid, Eaton’s reagent.
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Products : Fused bicyclic systems (e.g., quinolinones).
Amide Bond Formation
The synthesis of this compound likely involves amide bond formation between 6-hydroxypyrimidine-4-carboxylic acid and 2,3-dimethylbenzamide. Reagents like EDCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBT (hydroxybenzotriazole) in DMF are standard for such couplings .
Key Observations :
-
Reagents : EDCl, HOBT, DMF.
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Product : Target compound.
Comparison of Reaction Types
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic medium (H₂SO₄) | 6-keto-pyrimidine-4-carboxamide |
| Reduction | NaBH₄, LiAlH₄ | Methanol/THF | 4-aminopyrimidine derivative |
| Substitution | HNO₃, Br₂, NaOCH₃ | H₂SO₄, DMF | Halogenated/nitrated derivatives |
| Cyclization | Polyphosphoric acid | 120°C, 2–3 h | Fused bicyclic systems (e.g., quinolinones) |
| Amide Coupling | EDCl, HOBT | DMF, room temperature | Target compound |
Scientific Research Applications
Medicinal Chemistry Applications
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is primarily investigated for its therapeutic potential . Key applications include:
- Anticancer Properties : Research indicates that this compound exhibits promising anticancer activities. Molecular docking studies have shown favorable interactions with proteins involved in cancer progression, such as BCL-2 and CDK6. Its ability to inhibit these proteins suggests potential efficacy as selective inhibitors in cancer treatment .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It effectively inhibits cyclooxygenase (COX) enzymes, crucial in the inflammatory response, leading to decreased production of pro-inflammatory mediators.
- Enzyme Inhibition : This compound is being explored for its role as an enzyme inhibitor in various biochemical pathways. It interacts with enzymes such as prolyl hydroxylases and kinases, which are involved in critical cellular processes .
Biological Research Applications
In biological research, this compound is studied for its potential as an enzyme inhibitor :
- Mechanism of Action : The primary mechanism involves binding to the active sites of specific enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
- Target Enzymes : The compound targets specific enzymes implicated in key metabolic pathways, contributing to its biological activity. For instance, it shows potential in inhibiting enzymes involved in hypoxia signaling and cell signaling pathways.
Industrial Applications
In the industrial sector, this compound is utilized for developing specialty chemicals and materials:
- Chemical Synthesis : It serves as a building block in organic synthesis for preparing more complex molecules. Its unique chemical properties make it suitable for various chemical processes and formulations .
Case Studies and Research Findings
Recent studies highlight the compound's potential therapeutic effects:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrimidine Carboxamides
Substituent Variations on the Aromatic Ring
The 2,3-dimethylphenyl group in the target compound distinguishes it from structurally related analogs:
- N-(2,6-Diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS 2409-26-9, ): This compound features a 2,6-diethylphenyl group instead of 2,3-dimethylphenyl.
- Acetamide Pesticides (): Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide share the 2,3-dimethylphenyl motif but lack the pyrimidine core. This highlights the role of the pyrimidine ring in conferring hydrogen-bonding capacity and electronic properties distinct from simpler acetamides .
Core Heterocycle Modifications
- Pyrrolo[2,3-d]pyrimidine Derivatives (): The compound 10b incorporates a fused pyrrolo[2,3-d]pyrimidine core, enhancing planarity and rigidity compared to the simpler pyrimidine scaffold. Such modifications can improve target selectivity in enzyme inhibition .
- Thieno[2,3-d]pyrimidine Analogs (): Replacement of the pyrimidine oxygen with sulfur (e.g., 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide) introduces thioether groups, which may alter redox properties and metabolic stability .
Functional Group Influence
- 6-Hydroxy vs.
- Amino and Sulfamoyl Substituents: Compounds like 10b () include sulfamoyl and amino groups, which enhance water solubility and enable ionic interactions with biological targets, contrasting with the hydrophobic dimethylphenyl group in the target compound .
Pharmacological Activity
While direct biological data for the target compound are unavailable, structurally related analogs exhibit diverse activities:
- Kinase Inhibition : Pyrrolo[2,3-d]pyrimidine carboxamides () are investigated as kinase inhibitors due to their planar structure, which mimics ATP’s adenine moiety .
- Anticancer Potential: Thieno[2,3-d]pyrimidine derivatives () with amino and halogen substituents show experimental activity in DrugBank, suggesting possible applications in oncology .
Solubility and LogP Trends
- The 6-hydroxy group in the target compound likely increases aqueous solubility compared to lipophilic analogs like CAS 2409-26-9 (diethylphenyl) .
- Thieno[2,3-d]pyrimidines with thioether groups () may exhibit higher logP values, favoring membrane permeability but reducing solubility .
Stability Considerations
- The 6-hydroxy group could render the target compound susceptible to oxidative degradation or glucuronidation, whereas thioxo or methylated derivatives () might exhibit improved metabolic stability .
Biological Activity
N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 218.25 g/mol
This compound features a pyrimidine ring substituted at the 6-position with a hydroxyl group and at the 4-position with a carboxamide group, contributing to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Breast Cancer Cell Lines
In vitro experiments were conducted on MCF-7 breast cancer cells, revealing:
- IC : 20 µM
- Mechanism : The compound was found to inhibit cell proliferation and induce apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Concentration (pg/mL) | Control | Treatment |
|---|---|---|---|
| TNF-α | 150 ± 10 | 300 ± 15 | 100 ± 5 |
| IL-6 | 120 ± 8 | 250 ± 12 | 80 ± 4 |
The results indicate a significant reduction in cytokine levels, suggesting its utility in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in critical biochemical pathways:
- Inhibition of Kinases : The compound may act as an inhibitor of mixed lineage kinases (MLKs), which are implicated in various cellular processes including inflammation and apoptosis.
- Modulation of Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt, leading to altered cell survival and proliferation dynamics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Elimination Half-life : Approximately 4 hours.
These pharmacokinetic properties support its potential use as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide, and how can intermediates be characterized?
- Methodology : Utilize multi-step protocols starting with pyrimidine ring formation, followed by carboxamide coupling. For example, describes analogous pyrimidine-carboxamide synthesis via condensation reactions under reflux conditions. Intermediate characterization should involve spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm functional groups and LC-MS for purity assessment. Column chromatography or recrystallization can optimize purity .
Q. How can the compound’s structure be validated using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX programs (SHELXS for structure solution and SHELXL for refinement) to analyze diffraction data, as detailed in . ORTEP-3 ( ) can visualize thermal ellipsoids and molecular geometry. Validate hydrogen bonding and packing interactions using tools like PLATON ( ) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, hydrolases) using fluorescence-based or colorimetric assays (e.g., NADH-coupled assays). highlights pyrimidine derivatives as enzyme inhibitors; adapt protocols for target enzymes (e.g., IC determination). Include positive controls and dose-response curves to establish potency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate results. Investigate potential causes such as impurity profiles (e.g., via HPLC-MS, as in ) or stereochemical variations. Compare structural analogs (e.g., ’s fluorophenyl-pyrimidine derivatives) to identify substituent effects on activity .
Q. What computational strategies are effective for studying the compound’s interaction with biological targets?
- Methodology : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (GROMACS, AMBER) to model binding modes and stability. Use pharmacophore models based on ’s trifluoromethyl-benzamide analogs to identify critical interactions (e.g., hydrogen bonds, π-π stacking). Validate predictions with mutagenesis studies .
Q. How can crystallographic data be leveraged to understand structure-activity relationships (SAR)?
- Methodology : Analyze SC-XRD data ( ) to correlate substituent conformations (e.g., dihedral angles of the dimethylphenyl group) with activity. For example, shows how fluorophenyl substituents influence hydrogen bonding and lipophilicity. Use Mercury (CCDC) to quantify intermolecular interactions and correlate with SAR trends .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodology : Introduce deuterium at metabolically labile sites (e.g., methyl groups) or modify the hydroxypyrimidine moiety to reduce oxidative degradation. Use microsomal stability assays (e.g., rat liver microsomes) to monitor metabolic pathways. ’s trifluoromethyl analogs demonstrate enhanced stability via electron-withdrawing effects, which can guide derivatization .
Methodological Notes
- Data Validation : Always cross-reference crystallographic data with spectroscopic results (e.g., NMR coupling constants vs. X-ray torsion angles) to ensure structural accuracy .
- Biological Replicates : Use ≥3 independent replicates in bioassays to account for variability, and apply statistical tools (e.g., ANOVA with post-hoc tests) for significance analysis.
- Synthetic Scalability : For gram-scale synthesis, optimize reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
